1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene
Overview
Description
1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of two bromine atoms and two methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(2-bromoethyl)-4,5-dimethoxybenzene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as halogenation, protection and deprotection of functional groups, and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less halogenated product.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 2-(2-hydroxyethyl)-4,5-dimethoxybenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethyl)-4,5-dimethoxybenzoic acid .
Scientific Research Applications
1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the methoxy groups can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-bromoethoxy)ethane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a dimethoxybenzene ring.
1-Bromo-2-(methoxymethoxy)ethane: Features a methoxymethoxy group in place of the dimethoxybenzene ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSAIRJUPXSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCBr)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301443 | |
Record name | 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69327-12-4 | |
Record name | NSC143412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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